Pardoprunox - 269718-84-5

Pardoprunox

Catalog Number: EVT-278855
CAS Number: 269718-84-5
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pardoprunox (SLV308) is a non-ergot compound investigated for its potential in treating Parkinson's disease []. It acts as a dopamine (DA) D2/D3 and serotonin (5-HT)1A receptor agonist [, ]. While categorized as a partial agonist at D2-like receptors, its behavior can vary depending on the specific brain region [, ].

Future Directions
  • Optimizing Dosing and Titration: While research indicates the therapeutic potential of Pardoprunox, further investigation is needed to refine dosing and titration schedules to enhance tolerability []. Clinical trials have shown a higher dropout rate due to adverse events, primarily nausea, somnolence, and dizziness, suggesting that the tested dose ranges might have been higher than therapeutically required and the titration too rapid [, ]. Future studies should focus on identifying optimal dosing strategies that maximize therapeutic benefits while minimizing side effects.

Apomorphine

  • Compound Description: Apomorphine is a non-ergoline dopamine agonist that acts as a full agonist at dopamine D2-like receptors. [, , ] It is used clinically for the treatment of Parkinson's disease (PD), primarily for the management of motor fluctuations and "off" episodes.
  • Relevance: Apomorphine is relevant to pardoprunox because pardoprunox is a partial dopamine D2/D3 receptor agonist. [, , , , ] Studies have shown that pardoprunox can reverse and prevent the inhibition of dopamine neuron firing rate induced by apomorphine, confirming its partial agonistic activity at D2-like receptors. []

Levodopa (L-dopa)

  • Relevance: Pardoprunox, as a partial dopamine agonist, may have the potential to provide antiparkinsonian effects with a lower risk of dyskinesia compared to levodopa. [, ] Studies in MPTP-treated marmosets have shown that pardoprunox induces milder dyskinesia than levodopa, and may even reduce the priming for dyskinesia induced by subsequent levodopa exposure. [, ]

Ropinirole

  • Compound Description: Ropinirole is a non-ergoline dopamine agonist that acts primarily at D2-like receptors. [, ] It is used in the treatment of Parkinson's disease and restless legs syndrome.

Pramipexole

  • Compound Description: Pramipexole is a non-ergoline dopamine agonist that acts primarily at D2-like receptors and, to a lesser extent, at D3 receptors. [, ] It is used for the treatment of Parkinson's disease and restless legs syndrome.
  • Relevance: Pramipexole, similar to pardoprunox, is a dopamine agonist used in the treatment of Parkinson's disease. [, ] The efficacy of pardoprunox in improving motor symptoms in early Parkinson's disease has been compared to pramipexole in clinical trials. []

WAY-100,635

  • Compound Description: WAY-100,635 is a selective serotonin 5-HT1A receptor antagonist. [] It is used as a pharmacological tool to investigate the role of 5-HT1A receptors in various physiological and pathological processes.
  • Relevance: WAY-100,635 is relevant to pardoprunox because pardoprunox is an agonist at 5-HT1A receptors in addition to its actions at dopamine receptors. [] In vivo electrophysiological studies have shown that WAY-100,635 can prevent and reverse the suppression of serotonin neuron firing activity induced by pardoprunox, confirming the involvement of 5-HT1A receptors in pardoprunox's effects. []

Safinamide

  • Compound Description: Safinamide is a medication used as an add-on treatment to levodopa/carbidopa for the treatment of motor fluctuations in mid-to-late stage Parkinson's disease. [, , ] It acts as a reversible, selective monoamine oxidase B (MAO-B) inhibitor and may also have effects on dopamine uptake and glutamate release. [, , ]
  • Relevance: Both safinamide and pardoprunox have been investigated for their potential in treating Parkinson's disease. [, , ] Studies have highlighted the efficacy of safinamide in alleviating pain associated with PD, while pardoprunox primarily focuses on motor symptom management. [, , ] They represent different pharmacological approaches with potential benefits for different aspects of the disease.

Istradefylline

  • Compound Description: Istradefylline is a selective adenosine A2A receptor antagonist. [, ] It has been investigated as a potential treatment for Parkinson's disease, but its efficacy has not been consistently demonstrated. [, ]
  • Relevance: Istradefylline and pardoprunox represent different pharmacological approaches to treating Parkinson's disease. [, ] Istradefylline targets adenosine receptors, while pardoprunox acts on dopamine and serotonin receptors. [, ] Although both have been explored as potential therapies for Parkinson's disease, their mechanisms of action and clinical outcomes differ.
Source and Classification

Pardoprunox is classified as an antiparkinsonian agent. It was developed by Solvay Pharmaceuticals and has been studied for its effects on dopamine receptors, specifically as a partial agonist at the D2 and D3 receptors and a full agonist at the 5-HT1A receptor. Its chemical structure is represented by the formula C12H15N3O2C_{12}H_{15}N_{3}O_{2} with a molar mass of approximately 233.271 g/mol . The compound reached phase III clinical trials but was ultimately discontinued due to insufficient efficacy in clinical settings .

Synthesis Analysis

The synthesis of pardoprunox involves several key steps that utilize various reagents and conditions. While specific synthetic pathways can vary, one common method includes:

  1. Starting Materials: The synthesis typically begins with 4-methyl-1-piperazine and other aromatic compounds.
  2. Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like dioxane or toluene.
  3. Conditions: Reactions are often conducted under nitrogen atmosphere at elevated temperatures (e.g., 85°C), followed by purification steps such as column chromatography .

The synthesis process is designed to yield high-purity products (>95% purity) suitable for biological evaluation .

Molecular Structure Analysis

Pardoprunox's molecular structure features a piperazine ring substituted with various functional groups that contribute to its pharmacological activity. The structural formula can be depicted as follows:

  • Core Structure: The compound includes a benzoxazolone moiety which is crucial for its interaction with dopamine receptors.
  • Functional Groups: Key substituents include methyl groups and nitrogen atoms that facilitate receptor binding.

The three-dimensional conformation of pardoprunox is essential for its receptor interactions, particularly in achieving the desired agonistic or antagonistic effects .

Chemical Reactions Analysis

Pardoprunox undergoes various chemical reactions that are pivotal for its pharmacological activity:

  1. Receptor Binding: It selectively binds to dopamine D2 and D3 receptors, exhibiting partial agonism which modulates dopaminergic signaling without causing excessive stimulation that could lead to side effects like dyskinesia .
  2. Metabolism: In vivo studies indicate that pardoprunox is metabolized through pathways involving cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .
Mechanism of Action

Pardoprunox functions primarily through its interaction with several neurotransmitter receptors:

  • Dopamine Receptors: It acts as a partial agonist at D2 (pK_i = 8.1) and D3 (pK_i = 8.6) receptors, which helps alleviate motor symptoms associated with Parkinson's disease while minimizing the risk of side effects such as dyskinesia .
  • Serotonin Receptors: As a full agonist at the 5-HT1A receptor (pK_i = 8.5), it may also provide neuroprotective effects and improve mood-related symptoms in patients .
  • Kinetic Properties: The compound exhibits rapid dissociation kinetics from receptors, which may influence its therapeutic profile compared to other long-acting dopaminergic agents .
Physical and Chemical Properties Analysis

Pardoprunox possesses distinct physical and chemical properties:

  • Physical State: The compound is typically a solid at room temperature.
  • Solubility: It shows variable solubility in organic solvents but limited solubility in water, affecting its bioavailability.
  • Stability: Stability studies suggest that pardoprunox remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Properties

CAS Number

269718-84-5

Product Name

Pardoprunox

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

InChI

InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16)

InChI Key

YVPUUUDAZYFFQT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3

Solubility

Soluble in DMSO

Synonyms

2(3H)-benzoxazolone, 7-(4-methyl-1-piperazinyl)-monohydrochloride
pardoprunox
SLV-308
SME-308

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.